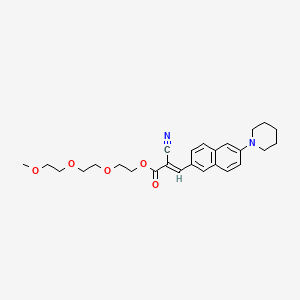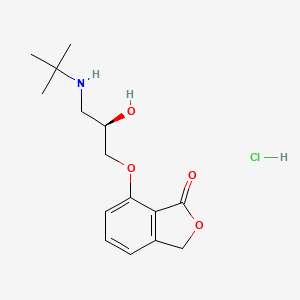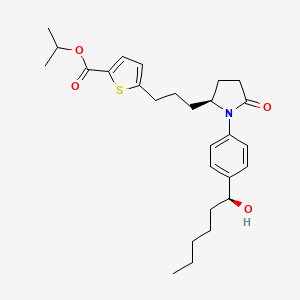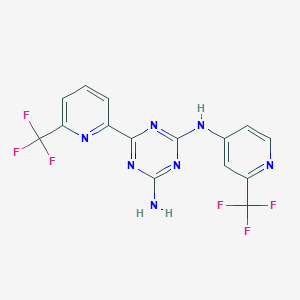
CHO-Ph-PEG3-amine TFA
説明
CHO-Ph-PEG3-amine TFA is a non-cleavable linker for bio-conjugation . It contains a -CHO/Aldehyde group and a NH2/Amine group linked through a linear PEG chain . The molecular weight is 324.4 and the molecular formula is C16H24N2O5 .
Molecular Structure Analysis
The molecular structure of CHO-Ph-PEG3-amine TFA consists of a -CHO/Aldehyde group and a NH2/Amine group linked through a linear PEG chain . The molecular formula is C16H24N2O5.
Physical And Chemical Properties Analysis
CHO-Ph-PEG3-amine TFA has a molecular weight of 324.4 and a molecular formula of C16H24N2O5 . More detailed physical and chemical properties were not found in the search results.
科学的研究の応用
Biomedical Applications and Hydrogel Development CHO-Ph-PEG3-amine TFA and similar compounds are instrumental in creating biomedical applications such as tissue adhesives and hydrogels. Notably, a study developed a chondroitin sulfate-polyethylene glycol (CS-PEG) adhesive hydrogel with potential applications in wound healing and regenerative medicine. The hydrogel demonstrated high adhesive strength, controlled stiffness, swelling properties, and favorable biological interactions, indicating its potential for various biomedical applications (Strehin et al., 2010).
Nanoparticle Surface Modification for Biomedical Applications Surface modification of nanoparticles is another area where compounds like CHO-Ph-PEG3-amine TFA are used. A study focused on modifying the surface chemistry of superparamagnetic iron-oxide nanoparticles (SPIONs) with various coatings, including PEGylation, and investigated their impact on cytotoxicity and cellular uptake in CHO-K1 cells. The research emphasized the significance of surface coatings in engineering nanoparticles for biomedical applications, such as magnetic resonance imaging (MRI) and controlled drug delivery (Hanot et al., 2015).
Chemical Modification for Biomedical Material Development Chemical modification using compounds like CHO-Ph-PEG3-amine TFA can result in materials with unique properties suitable for biomedical applications. For instance, N-Methylene phosphonic chitosan (NMPC) was modified with poly(ethylene glycol)-aldehyde (PEG-CHO) of different molecular weights, resulting in crosslinked NMPC derivatives. These materials exhibited enhanced water swelling, hygroscopicity, and suitability for medical material items, demonstrating the versatility of PEG-CHO in developing functional biomedical materials (Ramos et al., 2006).
Functionalization for Drug Delivery and Imaging The ability to functionalize nanoparticles with compounds like CHO-Ph-PEG3-amine TFA enables the creation of advanced drug delivery systems and imaging agents. A study synthesized fluorinated poly (lactic-co-glycolic acid) (PLGA) and polyethylene glycol (PEG) nanoparticles, modifying them with trifluoroacetamide (TFA) for different imaging modalities, including MRI and optical imaging. These nanoparticles showed potential for monitoring and imaging in osteoarthritis, highlighting the multifunctional capabilities of such functionalized nanoparticles (Zerrillo et al., 2021).
Safety and Hazards
作用機序
Target of Action
The primary targets of Ald-Ph-PEG3-amine TFA salt are primary amines, carboxylic acids, activated NHS ester groups, and other carbonyl compounds . These targets play a crucial role in various biochemical reactions and pathways.
Mode of Action
Ald-Ph-PEG3-amine TFA salt contains a benzaldehyde group and a terminal primary amine . The benzaldehyde group is capable of undergoing reactions with primary amines . The terminal primary amine can react with carboxylic acids, activated NHS ester groups, and other carbonyl compounds .
Pharmacokinetics
The hydrophilic peg linkers in the compound are known to increase its water solubility in aqueous environments , which could potentially enhance its bioavailability.
Action Environment
The hydrophilic PEG linkers in Ald-Ph-PEG3-amine TFA salt increase the water solubility of the compound in aqueous environments . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as the presence of water and the pH of the environment.
特性
IUPAC Name |
N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-4-formylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c17-5-7-21-9-11-23-12-10-22-8-6-18-16(20)15-3-1-14(13-19)2-4-15/h1-4,13H,5-12,17H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRACXWPHXUFRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ald-Ph-PEG3-amine TFA salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[3-(3,5-Dimethyl-1h-Pyrazol-4-Yl)propoxy]-4-Fluorobenzoic Acid](/img/structure/B605222.png)
![(7S,11R)-2-Cyclopentyl-12-(2-(3,5-dimethoxyphenyl)-2-oxoacetyl)-2,7,8,9,10,11-hexahydro-6H-7,11-epiminopyrazino[1,2-a]azocine-3,6(4H)-dione](/img/structure/B605225.png)



![6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B605234.png)
